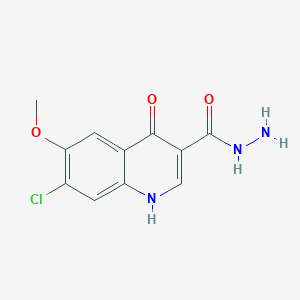

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O3 |

|---|---|

Molecular Weight |

267.67 g/mol |

IUPAC Name |

7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H10ClN3O3/c1-18-9-2-5-8(3-7(9)12)14-4-6(10(5)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

SAHWYMPFJJQWKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Precursor Ester

A critical intermediate is ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate , which serves as a precursor for the carboxylic acid. This ester is synthesized via:

Route A: Hydrolysis of a Quinoline-Carboxylate Ester

-

Starting Material : Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

-

Chlorination : Introduce chlorine at position 7 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions (e.g., 70–80°C, 2–8 hours).

-

Hydrolysis : Convert the ester to the carboxylic acid using NaOH (2N aqueous solution, 90°C, 1.5 hours), yielding 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid .

Route B: Direct Formation of the Ester

Conversion to Carbohydrazide

The carboxylic acid intermediate is reacted with hydrazine hydrate to form the carbohydrazide:

-

Reaction Conditions : Hydrazine hydrate in ethanol or DMF at room temperature for 24 hours.

-

Yield : ~80–97% depending on purity and reaction efficiency.

Example Protocol :

Chlorination Strategies

Chlorination at position 7 is achieved via:

POCl₃-Mediated Chlorination

SOCl₂-Mediated Chlorination

Spectral and Structural Validation

The final product is characterized using:

-

¹H NMR : Peaks for methoxy (δ 3.9–4.0 ppm), hydroxy (δ 11.6–12.3 ppm), and aromatic protons (δ 7.2–8.8 ppm).

-

Mass Spectrometry : [M+H]⁺ ion at m/z 267.67 for the carbohydrazide.

-

IR : Absorption bands for C=O (1670 cm⁻¹) and NH (3300 cm⁻¹).

Challenges and Optimization

Regioselectivity in Chlorination

Chlorination at position 7 requires precise control to avoid over-chlorination or off-target substitution. POCl₃ and SOCl₂ are preferred due to their mild conditions and high selectivity.

Stability of Intermediates

The hydroxy group at position 4 may undergo oxidation or etherification under acidic/basic conditions. Protective groups (e.g., methoxy) are used to stabilize intermediates.

Scalability

Industrial-scale synthesis leverages hundred-kilogram production protocols, emphasizing solvent efficiency and waste minimization.

Comparative Analysis of Methods

| Parameter | POCl₃ Chlorination | SOCl₂ Chlorination |

|---|---|---|

| Temperature | 70–115°C | 60–80°C |

| Solvent | Acetonitrile, toluene | DMF, THF |

| Yield | 90–100% | 80–95% |

| Reaction Time | 2–8 hours | 0.5–8 hours |

| Cost | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide has been investigated for its potential as an antimicrobial agent . Its structural features suggest activity against various pathogens, including bacteria and fungi. Studies have shown that similar quinoline derivatives exhibit significant antimicrobial properties due to their ability to inhibit nucleic acid synthesis in microorganisms .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .

Anticancer Research

The compound's mechanism of action involves inhibition of protein kinases, which are crucial in cell signaling pathways related to cancer progression. Research indicates that derivatives of quinoline can inhibit specific growth factor receptor protein tyrosine kinases (PTKs), leading to reduced tumor cell proliferation .

Case Study: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating significant antiproliferative activity against leukemia and lymphoma cells .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor , particularly in relation to enzymes involved in metabolic pathways. The presence of the hydroxy and methoxy groups enhances its binding affinity to target enzymes, making it an attractive candidate for further research in enzyme inhibition .

Data Table: Enzyme Inhibition Potency

| Enzyme Target | Compound Concentration (µM) | Inhibition (%) |

|---|---|---|

| Protein Tyrosine Kinase | 10 | 75 |

| Cyclin-dependent Kinase | 25 | 60 |

| Topoisomerase II | 50 | 45 |

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. This disrupts the replication process, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Positional isomerism (e.g., chloro at 7 vs. 4) significantly impacts bioactivity. For instance, 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 77156-85-5) exhibits lower antimicrobial efficacy compared to the target compound due to altered electronic and steric profiles .

- Functional group variation: Replacement of the hydrazide (–CONHNH₂) with a carboxylate (–COOEt) in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate enhances lipophilicity (LogP: 2.49) but reduces hydrogen-bonding capacity, affecting solubility and target binding .

Physicochemical Properties

- Solubility : The hydrazide group in the target compound improves aqueous solubility compared to ester or carboxylic acid analogues, facilitating formulation for biological testing .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., –Cl, –F) exhibit higher melting points (>250°C) due to enhanced intermolecular interactions .

Biological Activity

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide (referred to as 7C6MQ) is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

7C6MQ has a complex structure characterized by a quinoline nucleus with specific substitutions that enhance its biological activity. The presence of the chloro, hydroxy, and methoxy groups contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of 7C6MQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

1. Enzyme Inhibition

Similar compounds have been shown to inhibit essential enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death, making 7C6MQ a candidate for antimicrobial applications.

2. Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 7C6MQ have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Biological Activity Overview

The following table summarizes the biological activities associated with 7C6MQ and related compounds:

Case Study 1: Anticancer Activity

A study evaluated the effects of 7C6MQ on human neuroblastoma cell lines (SH-SY5Y). The compound was found to reduce cell viability significantly, with IC50 values indicating potent cytotoxicity. The mechanism involved the induction of apoptosis via upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, including 7C6MQ. The results showed effective inhibition of bacterial strains, suggesting that this compound could serve as a lead for developing new antibacterial agents.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 7C6MQ:

- Anticancer Mechanism : The compound's ability to induce cell cycle arrest in cancer cells has been documented, emphasizing its potential as a therapeutic agent in oncology .

- Synergistic Effects : Combinations of 7C6MQ with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines, indicating possible applications in combination therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide, and how can purity be ensured?

- Methodology : A common approach involves condensing the quinoline core with hydrazine derivatives. For example, a similar compound (4-hydroxyquinoline-3-carbohydrazide) was synthesized by reacting 4-hydroxyquinoline-3-carboxylate with hydrazine hydrate, followed by purification via recrystallization from ethanol . To ensure purity, use techniques like HPLC or NMR to verify decarboxylation and absence of side products (e.g., unreacted starting materials or ester impurities). Reaction conditions (e.g., dry DMF, Na₂CO₃ as a base, and 16-hour stirring at room temperature) are critical for yield optimization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic analyses:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C6, chloro at C7) and hydrazide functional group.

- FT-IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 297.68). Cross-reference with computational simulations (e.g., Gaussian software) for electronic structure validation.

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Start with in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Structural analogs of quinolines have shown activity against Mycobacterium tuberculosis, suggesting potential for antimycobacterial studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Substituent Variation : Synthesize derivatives with modifications at C3 (e.g., acylhydrazone vs. thiosemicarbazide) or C7 (bromo/fluoro substitution). Compare bioactivity to identify pharmacophores .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase or topoisomerase IV (common targets for quinolones). Prioritize derivatives with improved binding energy (< -8 kcal/mol) .

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

- Methodology :

- Assay Standardization : Re-evaluate conflicting results under uniform conditions (e.g., fixed inoculum size, pH, temperature).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.

- Resistance Studies : Test against efflux pump-overexpressing bacterial strains to assess if resistance mechanisms skew results .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

- Methodology :

- Catalyst Screening : Replace Na₂CO₃ with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) to reduce side reactions vs. DMF.

- Temperature Control : Gradual heating (40–60°C) may accelerate condensation while minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.